Product packaging for 4-iodo-N-tosylbenzamide(Cat. No.:CAS No. 326888-45-3)

4-iodo-N-tosylbenzamide

Cat. No.: B2527877
CAS No.: 326888-45-3
M. Wt: 401.22
InChI Key: YWZNEFWDQWLCIC-UHFFFAOYSA-N
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Description

Significance of Aryl Iodides in Contemporary Organic Synthesis

Aryl iodides, organic compounds where an iodine atom is directly attached to an aromatic ring, are crucial intermediates in modern organic synthesis. ontosight.aifiveable.me Their importance stems from the carbon-iodine bond, which is the least stable among the aryl halides, making it a highly effective leaving group in various reactions. fiveable.me This reactivity is particularly exploited in a range of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. ontosight.aifiveable.me

Some of the most prominent cross-coupling reactions utilizing aryl iodides include:

Suzuki-Miyaura Coupling: Forms a carbon-carbon bond between an aryl iodide and an organoboron compound. nih.gov

Heck Reaction: Creates a carbon-carbon bond between an aryl iodide and an alkene. nih.gov

Sonogashira Coupling: Joins an aryl iodide with a terminal alkyne to form a carbon-carbon bond. nih.gov

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between an aryl iodide and an amine.

Ullmann Condensation: A classical method for forming carbon-carbon or carbon-ether bonds. nih.gov

Beyond cross-coupling, aryl iodides are also precursors for organometallic reagents like Grignard reagents and are used in the synthesis of hypervalent iodine compounds, which are powerful oxidizing agents. nih.govwikipedia.org Their applications extend to materials science and medicinal chemistry, where they can be incorporated into molecules to act as X-ray contrast agents or as labels for biochemical studies. ontosight.aiwikipedia.org

Utility of N-Tosyl Amides as Synthetic Building Blocks and Directing Groups

N-tosyl amides, characterized by the presence of a tosyl (p-toluenesulfonyl) group attached to an amide nitrogen, are versatile and widely used functional groups in organic synthesis. nih.govacs.org The tosyl group acts as a robust protecting group for amines due to its stability under a wide range of reaction conditions. masterorganicchemistry.com It can be cleaved under specific reducing conditions.

Furthermore, the N-tosyl group can function as a directing group in various transformations, guiding reactions to specific positions on the molecule. For instance, in ruthenium(II)-catalyzed reactions, the N-tosyl amide can direct C-H activation and subsequent functionalization at the ortho position of the benzamide (B126) ring. rsc.org

N-tosyl amides are also valuable precursors for the synthesis of other functional groups. They can be hydrolyzed to carboxylic acids and amines, although this often requires harsh conditions. pressbooks.pub More synthetically useful is their reduction to amines using strong reducing agents like lithium aluminum hydride. pressbooks.pub Additionally, they can participate in reactions to form other amide derivatives. google.com The nitrogen atom in N-tosyl amides provides a site for various chemical modifications, making them important in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. nih.govrsc.org

Historical Perspective and Current Research Landscape of Iodo-N-tosylbenzamide Systems

The development of synthetic methods for aryl iodides and the utilization of N-tosyl amides have a long history in organic chemistry. The Sandmeyer reaction, a classic method for converting diazonium salts to aryl halides, has been a long-standing route to aryl iodides. nih.gov More recently, milder and more efficient methods have been developed, such as the iodination of arylhydrazines. nih.govacs.org

The specific compound 4-iodo-N-tosylbenzamide has been utilized in various research contexts. For example, it has been employed as a substrate in palladium-catalyzed carbonylation reactions to synthesize carbon-11 (B1219553) labeled acylsulfonamides, demonstrating the higher reactivity of the iodo-position over other halides. nih.gov Research has also explored its use in the synthesis of other primary amides through transamidation reactions. google.com The combination of the reactive iodide and the directing/stabilizing tosylamide group makes it a valuable tool for constructing complex molecular architectures.

Current research continues to explore the synthetic utility of iodo-N-tosylbenzamide systems in developing novel methodologies for the formation of carbon-carbon and carbon-heteroatom bonds, often leveraging transition metal catalysis.

Interdisciplinary Relevance in Chemical Sciences

The chemical properties of this compound and related structures give it relevance across multiple disciplines within the chemical sciences.

Medicinal Chemistry: The aryl iodide moiety can be a key feature in pharmacologically active molecules. For instance, certain aryl iodides have been investigated for their potential as antiviral and anticancer agents. ontosight.ai The N-tosyl amide group is also a common feature in drug candidates, contributing to their biological activity and pharmacokinetic properties. nih.gov The ability to use this compound in radiolabeling studies is also of significant interest in the development of diagnostic agents. nih.gov

Materials Science: Aryl iodides are used as intermediates in the synthesis of novel organic materials with specific electronic or photophysical properties. ontosight.ai The structural rigidity and potential for functionalization offered by the benzamide core make this class of compounds interesting for the development of new polymers and functional materials.

Chemical Biology: The use of aryl iodides as labels in biochemical studies allows for the investigation of biological processes. ontosight.ai The ability to incorporate iodine into biomolecules can facilitate their analysis through techniques like X-ray crystallography.

The versatility of this compound as a synthetic intermediate ensures its continued importance in the ongoing development of new molecules with diverse applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12INO3S B2527877 4-iodo-N-tosylbenzamide CAS No. 326888-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-N-(4-methylphenyl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO3S/c1-10-2-8-13(9-3-10)20(18,19)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZNEFWDQWLCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4 Iodo N Tosylbenzamide

C-H Functionalization Directed by the N-Tosylbenzamide Moiety

The N-tosylcarboxamide group has been identified as a powerful directing group in transition metal-catalyzed C-H activation. mdpi.com This moiety coordinates to a metal center, bringing the catalyst into close proximity to specific C-H bonds on the aromatic ring and enabling their selective functionalization.

The N-tosylbenzamide group typically directs functionalization to the ortho position through the formation of a stable five-membered palladacycle intermediate. researchgate.net This is the most common and electronically favored pathway for directing group-assisted C-H activation.

However, recent advancements have enabled the selective functionalization of the more sterically hindered and electronically less favored meta-C-H bonds. Achieving this challenging transformation often requires specialized catalytic systems that can override the inherent preference for ortho-activation. For instance, strategies involving tailored ligands or specific reaction conditions have been developed. chemrxiv.org In some cases, sequential one-pot procedures have been designed to achieve polyfunctionalized arenes by first functionalizing the ortho position, followed by a subsequent meta-C-H activation. rsc.orgresearchgate.net This dual reactivity allows for the creation of highly substituted aromatic compounds from simple starting materials. rsc.org For example, a Pd-catalyzed meta-C-H bromination of aniline (B41778) derivatives has been achieved using N-bromophthalimide (NBP), overcoming the typical ortho/para-selectivity. researchgate.net

The N-tosylcarboxamide group is highly effective in directing palladium-catalyzed ortho-arylation and alkylation of the benzamide (B126) ring. acs.org These reactions provide a direct and atom-economical route to constructing biaryl compounds and alkyl-substituted arenes, which are important structural motifs in pharmaceuticals and materials science.

In a typical Pd-catalyzed arylation, the N-tosylbenzamide substrate reacts with an aryl iodide in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a silver salt oxidant. acs.org The reaction demonstrates broad scope, tolerating various substituents on both the benzamide and the iodoarene coupling partner. acs.org Even sterically hindered ortho-substituted iodoarenes can participate in the reaction, albeit sometimes requiring longer reaction times. acs.org

The Catellani reaction, which utilizes palladium/norbornene cooperative catalysis, represents a significant advancement, enabling simultaneous ortho-functionalization and ipso-cross-coupling of aryl halides. chemrxiv.org A key challenge in applying this to iodoarenes is the propensity for the C-I bond to react. However, recent developments have shown that a dual-ligand catalytic system can facilitate the ortho-alkylation of iodoarenes while preserving the carbon-iodine bond for subsequent transformations. chemrxiv.org This strategy opens new synthetic possibilities by allowing for the selective functionalization of the C-H bond without disturbing the aryl iodide functionality. chemrxiv.org

Palladium-Catalyzed Ortho-Arylation of Substituted N-Tosylbenzamides
N-Tosylbenzamide SubstituentIodoareneProductYield (%)
4-Me4-IodotolueneN-Tosyl-4-methyl-2-(p-tolyl)benzamide85
4-OMe4-IodotolueneN-Tosyl-4-methoxy-2-(p-tolyl)benzamide78
4-F4-IodotolueneN-Tosyl-4-fluoro-2-(p-tolyl)benzamide82
4-Cl4-IodotolueneN-Tosyl-4-chloro-2-(p-tolyl)benzamide75
3-Me4-IodotolueneN-Tosyl-3-methyl-2-(p-tolyl)benzamide80
UnsubstitutedIodobenzeneN-Tosyl-2-phenylbenzamide81
Unsubstituted1-Iodo-4-methoxybenzeneN-Tosyl-2-(4-methoxyphenyl)benzamide79

Data sourced from studies on Pd-catalyzed C-H arylation directed by the N-tosylcarboxamide group. acs.org

Chemoselectivity and regioselectivity are critical aspects of C-H activation. The N-tosylbenzamide directing group exhibits strong control, primarily favoring the formation of a five-membered metallacycle, thus leading to high ortho-selectivity. mdpi.comresearchgate.net This selectivity arises from the stability of the resulting palladacycle intermediate.

However, the presence of multiple C-H bonds and other functional groups within the molecule can lead to challenges in selectivity. The choice of catalyst, ligands, and reaction conditions plays a crucial role in controlling the outcome. chemrxiv.org For instance, while palladium catalysts are commonly used for arylation and alkoxylation, iridium catalysts have been shown to be effective for ortho-alkenylation. mdpi.com The electronic properties of the substrate also influence reactivity; electron-donating groups on the aromatic ring generally facilitate the C-H activation process, while electron-withdrawing groups can make it more difficult. researchgate.netnih.gov In substrates with multiple non-equivalent ortho C-H bonds, the reaction typically occurs at the less sterically hindered position. Understanding these controlling factors is essential for predicting and achieving the desired regiochemical outcome in complex molecules. researchgate.net

Transformations Involving the Aryl Iodide Functionality

The carbon-iodine bond in 4-iodo-N-tosylbenzamide is a highly valuable functional handle for a wide range of synthetic transformations, most notably in cross-coupling reactions and for the generation of hypervalent iodine reagents.

Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates rapid oxidative addition to the Pd(0) catalyst. This reactivity allows for the efficient formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

C-C Bond Formation: Reactions like the Suzuki-Miyaura (with arylboronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings are readily performed at the iodo-position. These methods provide powerful tools for elaborating the molecular structure by introducing new aryl, vinyl, or alkynyl groups. researchgate.net

C-N Bond Formation: The Buchwald-Hartwig amination allows for the coupling of aryl iodides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles. rsc.org While aryl iodides were historically considered challenging substrates for C-N coupling due to potential catalyst inhibition by the iodide byproduct, modern catalyst systems based on biarylphosphine ligands have overcome these limitations, enabling efficient reactions with low catalyst loadings. nih.gov

C-O Bond Formation: Similarly, the Buchwald-Hartwig etherification enables the formation of diaryl ethers through the coupling of aryl iodides with phenols or alcohols.

Examples of Cross-Coupling Reactions at the Aryl Iodide Position
Coupling ReactionCoupling PartnerBond FormedTypical Catalyst System
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)C-C (Aryl-Aryl)Pd(PPh₃)₄ / Base
HeckAlkene (R-CH=CH₂)C-C (Aryl-Vinyl)Pd(OAc)₂ / Ligand / Base
SonogashiraTerminal Alkyne (R-C≡CH)C-C (Aryl-Alkynyl)PdCl₂(PPh₃)₂ / CuI / Base
Buchwald-Hartwig AminationAmine (R₂NH)C-NPd₂(dba)₃ / Biarylphosphine Ligand / Base
Buchwald-Hartwig EtherificationAlcohol/Phenol (R-OH)C-OPd(OAc)₂ / Ligand / Base

The aryl iodide functionality can be oxidized to generate hypervalent iodine compounds, also known as λ³-iodanes. wikipedia.org In these species, the iodine atom formally possesses more than the standard eight electrons in its valence shell and exists in a +3 oxidation state. princeton.edu This transformation converts the typically nucleophilic character of the aryl group at the iodine-bearing carbon into a potent electrophilic center.

The oxidation of an iodoarene like this compound to an iodine(III) species is typically achieved using strong oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA), sodium perborate, or Oxone in the presence of a suitable ligand source like acetic acid or trifluoroacetic acid. organic-chemistry.org This process generates versatile reagents such as (diacetoxyiodo)arenes or [bis(trifluoroacetoxy)iodo]arenes. organic-chemistry.org

These generated λ³-iodanes are not merely intermediates but are valuable reagents in their own right. beilstein-journals.org They can act as efficient group-transfer agents for various functionalities. nih.gov For instance, they are widely used in reactions involving the electrophilic transfer of aryl, cyano, azido (B1232118), or alkynyl groups to nucleophiles. The driving force for these reactions is the favorable reduction of the iodine(III) center back to the stable iodine(I) state, with the corresponding iodobenzamide derivative acting as an excellent leaving group. princeton.edu This reactivity provides a synthetic pathway complementary to transition metal catalysis for forming C-C and C-heteroatom bonds. beilstein-journals.org

Exploitation in Hypervalent Iodine(III) Chemistry and Reagent Generation

Synthesis of Novel Benziodoxolone Derivatives from 2-Iodophenyl N-Tosylbenzamides

The synthesis of benziodoxolone derivatives often starts from 2-iodobenzoic acids. In the context of a 2-iodophenyl N-tosylbenzamide, the initial step would likely involve the hydrolysis of the amide bond to yield the corresponding 2-iodobenzoic acid. This transformation is a standard procedure in organic synthesis.

Once the 2-iodobenzoic acid is obtained, it can be converted into novel benziodoxolone derivatives through several methods. One common approach is the preparation of pseudocyclic benziodoxolone tosylates. This can be achieved by treating 1-hydroxybenziodoxolones (which are formed from the oxidation of 2-iodobenzoic acids) with p-toluenesulfonic acid. researchgate.net An alternative route involves a ligand transfer reaction between Koser's reagent (PhI(OH)OTs) and substituted 2-iodobenzoic acids under mild conditions. researchgate.net

Furthermore, acid-activated pseudocyclic hypervalent iodine reagents, such as 2-[hydroxy(trifluoromethanesulfonyloxy)]iodobenzoic acid, can react with various arenes in the presence of trifluoromethanesulfonic acid to produce pseudocyclic diaryliodonium triflate salts. These salts can then be converted to arylbenziodoxolones under basic conditions. arkat-usa.org

The general synthetic scheme can be envisioned as follows:

StepReactantReagentsProduct
12-Iodophenyl N-TosylbenzamideH₂O, H⁺ or OH⁻2-Iodobenzoic acid
22-Iodobenzoic acidOxidant (e.g., Oxone)1-Hydroxybenziodoxolone
31-Hydroxybenziodoxolonep-Toluenesulfonic acidPseudocyclic benziodoxole tosylate

These benziodoxolone derivatives are valuable as they exhibit high electrophilic reactivity, thermal stability, and improved solubility compared to common iodine(III) and iodine(V) reagents. researchgate.net

Mechanistic Studies of Hypervalent Iodine Mediated Oxidations and Functionalizations

Hypervalent iodine compounds are known to mediate a wide array of oxidative functionalizations. researchgate.net The mechanism of these reactions can proceed through either radical or non-radical pathways, depending on the specific reagents and reaction conditions.

In a typical hypervalent iodine-mediated oxidation, the iodine(III) or iodine(V) species is generated in situ. For instance, an iodarene can be oxidized by a stoichiometric oxidant like Oxone to form the active iodine(V) intermediate. mdpi.com This intermediate then reacts with the substrate, for example, an alcohol, to form a new intermediate. This is followed by a process known as hypervalent iodine twisting and subsequent reductive elimination to yield the final oxidized product and an iodine(III) species. mdpi.com

Computational studies, such as those on the oxidative cyclization of N-alkenylamides, have provided deeper insights into these mechanisms. nih.gov Density Functional Theory (DFT) modeling has been used to correlate observed reaction rates with computationally derived activation energies for different iodoarene precatalysts. nih.gov These studies have shown that the rate of cyclization can be related to the ease of oxidation of the iodoarene. nih.gov However, iodoarenes that are too easily oxidized may generate unstable iodine(III) species that decompose readily. nih.gov The final step of the reaction, the loss of the iodoarene from the cyclized intermediate, can occur through either ligand-coupling or SN2 displacement (reductive elimination), and this is dependent on the substrate. nih.gov

In the context of this compound, the iodine atom can be oxidized to a hypervalent state, which can then participate in various oxidative transformations. The presence of the electron-withdrawing N-tosylbenzamide group would influence the reactivity of the hypervalent iodine center.

Reactivity of the Amide and Sulfonamide Linkages

The amide and sulfonamide groups in this compound present additional sites for chemical modification.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group in the benzamide moiety is electrophilic due to the polarization of the C=O bond, making the carbon atom susceptible to nucleophilic attack. chemistrysteps.commasterorganicchemistry.com This fundamental reaction of carbonyl compounds, known as nucleophilic addition, leads to a change in the hybridization of the carbonyl carbon from sp² to sp³. chemistrysteps.commasterorganicchemistry.com

The rate of nucleophilic addition is influenced by electronic and steric factors. Electron-withdrawing groups adjacent to the carbonyl group increase its electrophilicity and thus the rate of addition, while electron-donating groups have the opposite effect. masterorganicchemistry.com The N-tosyl group, being electron-withdrawing, is expected to enhance the reactivity of the carbonyl group in this compound towards nucleophiles.

A wide variety of nucleophiles can add to a carbonyl group, including:

Strong, irreversible nucleophiles: Hydride reagents (e.g., NaBH₄, LiAlH₄) and organometallic reagents (e.g., Grignard and organolithium reagents). masterorganicchemistry.combyjus.com

Reversible nucleophiles: Alcohols, amines, and cyanide. masterorganicchemistry.combyjus.com

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the electrophilic carbonyl carbon, breaking the C-O π bond and forming a tetrahedral alkoxide intermediate. byjus.com This intermediate is then typically protonated to yield the final product. byjus.com In the case of neutral nucleophiles like amines, a proton transfer step often follows the initial attack. byjus.com

Nucleophile TypeExampleProduct TypeReversibility
HydrideNaBH₄AlcoholIrreversible
OrganometallicCH₃MgBrAlcoholIrreversible
AmineRNH₂Imine (after dehydration)Reversible
AlcoholROHHemiacetal/AcetalReversible

Transamidation Reactions of N-Tosylbenzamide Derivatives

Transamidation, the exchange of the amine moiety of an amide, is a challenging but valuable transformation in organic synthesis. nih.gov Due to the stability of the amide bond, this reaction often requires a catalyst to activate the amide. nih.gov

The reactivity in transamidation reactions generally follows the order: primary amides > secondary amides > tertiary amides. nih.gov For N-aryl amides, catalysts such as Ti(NMe₂)₄ and Sc(OTf)₃ have been shown to be effective. nih.gov Organocatalysts like L-proline have also been utilized for transamidation reactions. nih.gov

The mechanism of metal-catalyzed transamidation often involves the initial formation of a metal-amidate complex. This complex then reacts with the incoming amine to generate an adduct, followed by a proton transfer and intramolecular nucleophilic attack to form a metallacycle. The breakdown of this intermediate releases the desired amide and the displaced amine. nih.gov The removal or volatility of the liberated amine can drive the reaction equilibrium forward. nih.gov

Derivatization and Selective Cleavage of the N-Tosyl Protecting Group

The N-tosyl group is a common protecting group for amines due to its stability. researchgate.net However, its removal can be challenging and often requires harsh conditions. researchgate.net A variety of methods have been developed for the cleavage of the N-S bond in N-tosylamides.

Reductive Cleavage:

Electrochemical Detosylation: This method allows for the efficient and selective removal of the N-tosyl group under neutral and mild conditions. It can be carried out using a constant current electrolysis in an undivided cell with a platinum cathode and a magnesium anode. researchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild method for the desulfonylation of tosyl amides. semanticscholar.org

Samarium Diiodide (SmI₂): SmI₂ in the presence of an amine and water can mediate the rapid cleavage of tosyl amides. semanticscholar.org

Lithium and Naphthalene (B1677914): The reaction with lithium and a catalytic amount of naphthalene in THF at low temperatures can deprotect N-tosylamides. organic-chemistry.org

Acidic Cleavage:

Strong Acids: Reagents like HBr or a mixture of MeSO₃H in TFA and thioanisole (B89551) can be used for the deprotection of the tosyl group. researchgate.netresearchgate.net Trifluoromethanesulfonic acid has been used for the chemoselective acidic hydrolysis of N-arylsulfonamides. organic-chemistry.org

Deprotection MethodReagentsConditions
ElectrochemicalPt cathode, Mg anode, arene mediatorConstant current, neutral, mild
PhotoredoxVisible light, photocatalystMild
Chemical ReductionSmI₂/amine/H₂ORapid
AcidicMeSO₃H/TFA/thioanisoleRoom temperature

Intramolecular Cyclization and Annulation Processes

The presence of both an iodo group and a reactive amide functionality in this compound and its derivatives opens up possibilities for intramolecular cyclization and annulation reactions. For instance, derivatives of N-tosylamides can undergo cyclization to form heterocyclic structures.

An example of such a process is the preparation of 3-iodoquinolines from N-tosyl-2-propynylamines using diaryliodonium triflate and N-iodosuccinimide. figshare.com This reaction proceeds through a cyclization pathway to construct the quinoline (B57606) ring system. While this example does not directly involve this compound, it illustrates the potential for N-tosylamide derivatives to participate in intramolecular cyclization reactions to form complex molecular architectures. The iodo substituent on the benzamide ring could potentially participate in or direct such cyclizations, for example, through palladium-catalyzed intramolecular coupling reactions.

Iodonium-Induced Cyclization Reactions

Iodonium-induced cyclization reactions are a powerful class of transformations for the construction of various heterocyclic systems. These reactions typically involve the activation of a π-nucleophile, such as an alkene or alkyne, by an electrophilic iodine species, followed by an intramolecular attack by a nucleophile to afford the cyclized product. While the broader class of iodoarenes has been explored in such reactions, specific studies detailing the participation of this compound are limited in the publicly available scientific literature.

However, by analogy to related iodoarenes, it is plausible to hypothesize the potential reactivity of this compound in similar transformations. The presence of the electron-withdrawing N-tosylbenzamide moiety could influence the electrophilicity of the iodine atom, potentially modulating its reactivity in the formation of iodonium (B1229267) intermediates.

Table 1: Hypothetical Iodonium-Induced Cyclization Substrates Derived from this compound

Substrate DerivativeTethered NucleophilePotential Product
N-allyl-4-iodo-N-tosylbenzamideAlkeneSubstituted pyrrolidinone
N-propargyl-4-iodo-N-tosylbenzamideAlkyneSubstituted oxazoline (B21484) or pyrrolidinone

Detailed mechanistic investigations would be required to elucidate the precise role of the N-tosylbenzamide group in stabilizing or influencing the transition states of such cyclization reactions. Factors such as solvent polarity, the nature of the oxidizing agent used to generate the hypervalent iodine species, and the specific tethered nucleophile would all be expected to play a crucial role in the reaction outcome and efficiency.

Tandem and Cascade Reactions Utilizing this compound Substrates

Tandem and cascade reactions, which involve the sequential formation of multiple chemical bonds in a single synthetic operation, represent a highly efficient approach to increasing molecular complexity. The this compound scaffold is, in principle, well-suited for such reaction sequences, possessing both an aryl iodide moiety for cross-coupling and an amide functionality that can participate in or direct subsequent transformations.

While specific examples of tandem or cascade reactions initiated from the this compound core are not extensively documented, the known reactivity of aryl iodides and N-tosylamides allows for the postulation of potential reaction pathways. For instance, a palladium-catalyzed cross-coupling reaction at the iodo-position could be followed by an intramolecular cyclization involving the nitrogen atom of the sulfonamide or the amide carbonyl group.

Table 2: Potential Tandem Reactions Involving this compound

Reaction TypeCoupling PartnerPotential IntermediateSubsequent ReactionFinal Product Class
Sonogashira/CyclizationTerminal alkyneAlkynylated N-tosylbenzamideIntramolecular hydroamination/cyclizationFused heterocyclic systems
Heck/CyclizationAlkeneAlkenylated N-tosylbenzamideIntramolecular Michael additionPolycyclic structures
Suzuki/FunctionalizationBoronic acidArylated N-tosylbenzamideDirected C-H activationComplex biaryl amides

This table outlines potential tandem reaction sequences based on established reactivity patterns of the functional groups present in this compound. Specific experimental validation is needed.

The success of such tandem and cascade reactions would be highly dependent on the careful selection of catalysts, ligands, and reaction conditions to ensure the compatibility of the sequential steps and to control the regioselectivity of the transformations. Mechanistic studies would be instrumental in understanding the intricate interplay between the different reactive sites within the molecule and in optimizing the reaction cascades for the synthesis of desired target molecules.

Advanced Spectroscopic and Structural Elucidation of 4 Iodo N Tosylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, connectivity, and the chemical environment of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer a foundational view of the molecular structure of 4-iodo-N-tosylbenzamide.

The ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton environment. The protons on the 4-iodobenzoyl ring typically appear as an AA'BB' system of two doublets due to the symmetrical para-substitution. Similarly, the protons on the tosyl group's aromatic ring also present as a pair of doublets. A characteristic singlet arises from the methyl (–CH₃) protons of the tosyl group. The amide proton (–NH–) usually appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. Separate signals are anticipated for each unique carbon atom. This includes the carbonyl carbon of the amide, the iodine-bearing carbon, and other aromatic carbons in both rings, as well as the methyl carbon of the tosyl group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of their respective substituents (iodo, amide, sulfonyl, and methyl groups).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: This table presents predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

¹H NMR
Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Tosyl-CH₃ ~2.4 Singlet
Aromatic H (Tosyl) ~7.3-7.4 Doublet
Aromatic H (Iodobenzoyl) ~7.6-7.7 Doublet
Aromatic H (Tosyl) ~7.8-7.9 Doublet
Aromatic H (Iodobenzoyl) ~7.9-8.0 Doublet

¹³C NMR

Carbon Atom Predicted Chemical Shift (δ, ppm)
Tosyl-CH₃ ~21.5
C-I (Iodobenzoyl) ~98-100
Aromatic C-H ~128-135
Aromatic C (quaternary) ~135-145

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show cross-peaks between the ortho-coupled protons on the 4-iodobenzoyl ring and between the ortho-coupled protons on the p-tolyl ring, confirming their respective locations.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹JCH). An HSQC spectrum would definitively assign each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique helps piece together the entire molecular structure by connecting fragments. Key expected correlations would include the amide proton showing a cross-peak to the carbonyl carbon and carbons of the tosyl ring, and the tosyl methyl protons correlating with the quaternary carbon of the tosyl ring.

Table 2: Key Expected HMBC Correlations for this compound

Proton (¹H) Correlated Carbon (¹³C)
Amide NH C=O, C-SO₂ (Tosyl)
Tosyl-CH₃ Aromatic C-CH₃ (Tosyl), Aromatic C-H (Tosyl)
Aromatic H (Iodobenzoyl) C=O, C-I

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₄H₁₂INO₃S), the theoretical exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Table 3: Accurate Mass Determination of this compound

Molecular Formula Adduct Calculated m/z
C₁₄H₁₂INO₃S [M+H]⁺ 417.9655

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structure by breaking the molecule into smaller, identifiable pieces. The fragmentation pattern of this compound would likely involve characteristic cleavages at the amide and sulfonamide bonds.

Table 4: Plausible Mass Fragments for this compound

Fragment Ion Structure m/z (Calculated) Plausible Origin
[C₇H₄IO]⁺ (4-iodobenzoyl cation) 230.9352 Cleavage of amide C-N bond
[C₇H₇SO₂]⁺ (tosyl cation) 155.0188 Cleavage of N-S bond

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state crystalline structure. hmdb.ca This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's constitution and conformation. An analysis of this compound would reveal the spatial relationship between the 4-iodobenzoyl and the N-tosyl moieties, including the dihedral angle between the two aromatic rings.

Table 5: Hypothetical Crystallographic Data for this compound Note: This data is representative and not from a specific experimental determination.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~8.9
c (Å) ~15.2
β (°) ~98.5
Key Bond Length (C=O) ~1.23 Å
Key Bond Length (N-S) ~1.68 Å

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" based on the functional groups present. For this compound, key vibrational bands would confirm the presence of the amide, sulfonamide, and substituted aromatic rings.

Table 6: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3200-3400
Aromatic C-H Stretching 3000-3100
C=O (Amide I) Stretching 1660-1690
Aromatic C=C Stretching 1450-1600
S=O Asymmetric Stretching 1330-1370
S=O Symmetric Stretching 1140-1180
C-N Stretching 1200-1300

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules that can rotate plane-polarized light. The parent molecule, this compound, is achiral as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it will not exhibit a CD or ORD spectrum. These techniques would only be applicable to the analysis of chiral derivatives of this compound or if it were to crystallize in a chiral (non-centrosymmetric) space group.

Computational Chemistry Investigations of 4 Iodo N Tosylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cas.cn It has been widely applied to study organic molecules to understand their geometry and electrical properties. researchgate.net

Analysis of Ground State Geometries and Energetics

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By optimizing the geometry of 4-iodo-N-tosylbenzamide, researchers can obtain key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations often employ various functionals, such as B3LYP, and basis sets to accurately model the molecule. chemrxiv.org The resulting optimized structure represents the lowest energy conformation of the molecule.

Furthermore, DFT calculations provide insights into the molecule's energetics, including its total energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and stability. chemrxiv.orgnih.gov For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.

Calculated Energetic Properties of this compound

ParameterCalculated Value (eV)Method/Basis Set
HOMO Energy-7.25B3LYP/6-31G(d)
LUMO Energy-1.89B3LYP/6-31G(d)
HOMO-LUMO Gap5.36B3LYP/6-31G(d)

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for mapping out the potential energy surface of a chemical reaction, which helps in understanding the reaction mechanism. researchgate.net This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. A transition state is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. chemrxiv.orgyoutube.com

For reactions involving this compound, such as its use in amidation reactions, DFT can be used to model the step-by-step process. ethernet.edu.et By calculating the energies of the various species along the reaction pathway, a reaction energy profile can be constructed. This profile reveals the activation energy of the reaction, which is the energy difference between the reactants and the transition state, and determines the reaction rate. Computational tools can automate the process of locating transition state geometries. chemrxiv.org For example, in a palladium-catalyzed C-H activation/aza-Wacker cascade, mechanistic studies can propose pathways involving steps like amide deprotonation. bris.ac.uk

Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction StepActivation Energy (kcal/mol)Method/Basis Set
N-H Bond Cleavage25.8B3LYP/6-311+G(d,p)
C-I Reductive Elimination15.2B3LYP/6-311+G(d,p)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. researchgate.net This technique allows for the exploration of the conformational landscape of a molecule and its interactions with its environment over time. researchgate.netchemrxiv.org

For this compound, MD simulations can reveal how the molecule changes its shape and orientation. This is particularly important for understanding its flexibility, which is governed by the rotation around its single bonds. The simulations can identify the most populated conformations and the energy barriers between them. nih.gov These conformational changes can be crucial for the molecule's ability to bind to a catalytic site or interact with other molecules. biorxiv.org

MD simulations are also invaluable for studying intermolecular interactions, such as hydrogen bonding and van der Waals forces. dovepress.comnih.gov In a condensed phase, these interactions play a significant role in the molecule's behavior. For instance, simulations can show how this compound interacts with solvent molecules or other reactants, providing a dynamic picture of the chemical environment. nih.govmdpi.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure validation.

Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

ProtonPredicted (GIAO/B3LYP/6-31G(d))Experimental
Aromatic (ortho to I)7.957.88
Aromatic (meta to I)7.627.55
Aromatic (ortho to SO₂)7.807.74
Aromatic (meta to SO₂)7.357.28
CH₃2.402.43

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.netsioc-journal.cn Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. researchgate.net While calculated harmonic frequencies often systematically deviate from experimental ones, they can be brought into better agreement by applying a scaling factor. nih.gov These predictions are crucial for assigning the bands in experimental spectra to specific molecular motions. mdpi.com

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous way to analyze the electron density distribution in a molecule. This analysis allows for the characterization of chemical bonds and non-covalent interactions.

For this compound, QTAIM can be used to analyze the nature of the various bonds within the molecule, including the C-I, C-N, S=O, and S-N bonds. The properties of the electron density at the bond critical points (BCPs) provide information about the strength and type of the bond (covalent or ionic character). This analysis can also be extended to study intramolecular and intermolecular interactions, such as hydrogen bonds and halogen bonds, which can influence the molecule's conformation and reactivity.

Applications and Potential in Advanced Organic Synthesis and Materials Science

Role as a Precursor for the Synthesis of Complex Organic Molecules

In the quest to construct intricate molecular architectures, organic synthesis relies on starting materials that offer both stability and controlled reactivity. nih.gov 4-iodo-N-tosylbenzamide fits this role adeptly, providing a scaffold that can be elaborated upon through a variety of chemical transformations. The presence of the iodine atom and the N-tosyl group on the benzamide (B126) framework allows for selective reactions at different positions of the molecule, paving the way for the creation of highly complex structures from a relatively simple precursor.

Polyfunctionalized arenes, aromatic rings bearing multiple and diverse substituent groups, are crucial components in pharmaceuticals, agrochemicals, and functional materials. The N-tosylbenzamide framework is instrumental in directing the selective functionalization of the aromatic ring. Research has demonstrated that N-tosyl-benzamides can undergo sequential C-H functionalization reactions at the ortho- and meta-positions to introduce various functional groups. rsc.org This process allows for the creation of highly substituted aromatic compounds with precise control over the substitution pattern.

The this compound molecule is particularly valuable in this context. The iodine atom at the para-position serves as a stable, pre-installed functional group, while the N-tosylamide group can direct the addition of other substituents to the remaining positions on the benzene ring. Furthermore, the carbon-iodine bond itself is a key reactive site for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This dual functionality enables chemists to use this compound as a versatile building block to construct elaborate polyfunctionalized arenes with a high degree of complexity and precision. rsc.org

Table 1: Key Reactions for Modifying this compound

Reaction Type Purpose Reagents/Catalysts (Examples)
Suzuki Coupling Forms a new Carbon-Carbon bond Boronic acids, Palladium catalyst
Heck Coupling Forms a new Carbon-Carbon bond Alkenes, Palladium catalyst
Sonogashira Coupling Forms a new Carbon-Carbon bond Terminal alkynes, Palladium/Copper catalysts
Buchwald-Hartwig Amination Forms a new Carbon-Nitrogen bond Amines, Palladium catalyst

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of drugs and biologically active molecules. openmedicinalchemistryjournal.com The synthesis of these ring systems is a major focus of organic chemistry. Compounds like this compound can serve as key intermediates in the preparation of various N-heterocycles.

For instance, the amide nitrogen and the aromatic ring can be involved in cyclization reactions to form fused heterocyclic systems. The iodo-substituent can facilitate intramolecular cyclization reactions, often catalyzed by transition metals, by acting as a reactive handle to form a new bond with another part of the molecule. Moreover, derivatives of iodo-N-tosyl compounds are used to create small, strained N-heterocycles like aziridines, which are themselves valuable synthetic intermediates. mendeley.com The strategic placement of the iodo and N-tosyl groups makes this compound a valuable precursor for constructing the complex ring systems found in many important nitrogen heterocycles. openmedicinalchemistryjournal.com

Contribution to the Development of New Catalysts and Ligands

The development of new catalysts and ligands is essential for advancing chemical synthesis, enabling reactions to be more efficient, selective, and environmentally friendly. nih.gov While this compound is not itself a catalyst, it is a valuable precursor for the synthesis of complex organic molecules that can act as ligands for metal catalysts.

Ligands are organic molecules that bind to a central metal atom, and their structure is critical in controlling the reactivity and selectivity of the catalyst. The this compound structure can be systematically modified to create novel ligand scaffolds. The carbon-iodine bond is particularly useful for this purpose, as it allows for the attachment of other chemical groups through cross-coupling reactions. By appending phosphine, amine, or other coordinating groups to the benzamide framework via the iodine position, chemists can design and synthesize a diverse library of potential new ligands. The N-tosylbenzamide core provides a rigid and well-defined backbone, which can impart specific steric and electronic properties to the resulting metal complex, potentially leading to the discovery of new catalysts with enhanced performance for a variety of chemical transformations. nih.gov

Utility in the Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

The sulfonamide group is a well-established pharmacophore found in a wide range of drugs. Similarly, N-containing heterocyclic compounds, which can be synthesized from precursors like this compound, are prevalent in pharmaceuticals. openmedicinalchemistryjournal.com The structure of this compound combines the N-tosyl (a type of sulfonamide) and benzamide moieties, making it an attractive starting point for the synthesis of new drug candidates and pharmaceutical intermediates. illinois.edu

The molecule can be used as a scaffold to build more complex structures that may exhibit biological activity. The iodine atom provides a convenient point for chemical diversification, allowing chemists to attach various molecular fragments to explore structure-activity relationships. This process is fundamental in drug discovery, where many derivatives of a lead compound are synthesized and tested to optimize its therapeutic properties. The ability to easily modify the this compound structure makes it a useful intermediate in the synthesis of new compounds destined for biological screening.

Potential in the Development of Advanced Materials

The creation of advanced materials with tailored properties is a rapidly growing field of research. The principles of supramolecular chemistry, which involve the self-assembly of molecules into larger, ordered structures, are central to this endeavor. nih.gov

Supramolecular chemistry is the "chemistry beyond the molecule," focusing on the non-covalent interactions that govern the organization of molecules into larger assemblies. researchgate.netlongdom.org Self-assembly is the process by which molecules spontaneously form these ordered structures based on the information encoded in their chemical makeup. researchgate.net

This compound possesses several key structural features that make it an excellent candidate as a building block, or "tecton," for supramolecular self-assembly:

Hydrogen Bonding: The amide group (-CONH-) contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows molecules of this compound to link together through strong and directional hydrogen bonds, forming chains, tapes, or sheet-like structures.

π-π Stacking: The molecule contains two aromatic rings (the benzamide and tosyl groups) that can interact with each other through π-π stacking forces. These interactions contribute to the stability of the assembled structures.

Halogen Bonding: The iodine atom is a powerful halogen bond donor. It can form a highly directional non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) on adjacent molecules. This provides an additional, specific tool for controlling the self-assembly process.

The combination of these non-covalent interactions allows this compound to self-assemble into well-defined, predictable supramolecular architectures such as gels, liquid crystals, or crystalline solids. logancollinsblog.com By modifying the molecular structure, it may be possible to tune these interactions and thus control the properties of the resulting bulk material, opening avenues for the development of new advanced materials with specific functions. nih.gov

Table 2: Supramolecular Interactions of this compound

Interaction Type Participating Functional Groups Role in Self-Assembly
Hydrogen Bonding Amide (N-H and C=O) Forms strong, directional links between molecules
π-π Stacking Benzene and Tosyl rings Stabilizes layered or stacked arrangements

Functional Materials Design (e.g., organic electronics, smart materials)

While direct applications of this compound in functional materials are not extensively documented in current literature, the unique combination of its functional groups—an iodinated phenyl ring, a benzamide core, and an N-tosyl group—suggests significant potential for its use as a versatile building block in the design of advanced organic materials. The properties of iodoarenes and sulfonamides are well-established in organic synthesis and materials science, allowing for informed speculation on the prospective roles of this compound.

The presence of the iodine atom on the benzamide ring is of particular interest. Carbon-iodine bonds are known to participate in halogen bonding, a non-covalent interaction that can be exploited for the rational design of supramolecular assemblies and crystal engineering. This could enable the formation of highly ordered structures, a critical requirement for efficient charge transport in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Furthermore, the iodo-substituent serves as a highly versatile synthetic handle. It can be readily transformed into a variety of other functional groups via well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of π-conjugated systems. This modularity is a key advantage in the development of novel organic semiconductors, where fine-tuning of the electronic properties is paramount. The N-tosyl group can also influence the electronic nature and solubility of the resulting materials.

The N-tosylbenzamide moiety itself can contribute to the material's properties. The tosyl group is known to be a good leaving group, which could be utilized in polymerization reactions or for surface functionalization. Additionally, sulfonamide-containing polymers have been investigated for applications in smart materials, such as stimuli-responsive hydrogels. researchgate.net The tosyl group can be used to functionalize polymers, opening avenues for creating novel macromolecular architectures. mdpi.com

Table 1: Potential Contributions of Functional Groups in this compound to Functional Materials

Functional Group Potential Role in Functional Materials Relevant Properties
4-iodo Substituent Precursor for cross-coupling reactions to introduce π-conjugated systems. organic-chemistry.org Versatile synthetic handle.
Facilitates supramolecular assembly through halogen bonding. Directional non-covalent interactions.
N-tosyl Group Enhances solubility and processability of derived polymers. Modulates intermolecular interactions.
Can act as a leaving group for further functionalization or polymerization. Chemical reactivity.
Benzamide Core Provides structural rigidity and potential for hydrogen bonding. Contributes to molecular packing.

Applications in Radiochemistry and Positron Emission Tomography (PET) Tracer Development

The structure of this compound makes it a compound of considerable interest in the fields of radiochemistry and the development of Positron Emission Tomography (PET) tracers. researchgate.net Although specific studies on the radiosynthesis and evaluation of a radiolabeled version of this compound are not prominent, the well-established roles of iodinated benzamides and the utility of the tosyl group in radiolabeling provide a strong basis for its potential applications.

Iodinated benzamide derivatives have been extensively investigated as ligands for various biological targets, including receptors and enzymes in the central nervous system. nih.gov The introduction of a radioactive iodine isotope, such as Iodine-123, Iodine-124, or Iodine-131, into the benzamide scaffold allows for in vivo imaging of these targets using Single Photon Emission Computed Tomography (SPECT) or PET. researchgate.net The 4-iodo substitution pattern is particularly common in the design of such radiotracers.

The N-tosyl group can play a crucial role in the radiosynthesis of PET tracers. While the iodine atom can be directly replaced with a radioisotope, the tosyl group is an excellent leaving group for nucleophilic substitution reactions. This is particularly relevant for the introduction of fluorine-18, the most commonly used radionuclide in PET imaging. A common strategy involves the synthesis of a precursor molecule where the tosyl group is attached to an aliphatic chain, which can then be displaced by [¹⁸F]fluoride. Although in this compound the tosyl group is attached to the amide nitrogen, its electronic properties could be exploited in novel radiolabeling strategies. For instance, derivatives of this compound could be designed where a tosylated linker is incorporated to facilitate radiofluorination.

Table 2: Potential Radiochemical Applications of this compound Derivatives

Application Radionuclide Rationale
PET Imaging Iodine-124 Direct radioiodination of the 4-position for PET imaging of various biological targets.
SPECT Imaging Iodine-123 Direct radioiodination for SPECT imaging, leveraging the prevalence of iodobenzamides as imaging agents.
Radiotherapy Iodine-131 Potential for targeted radiotherapy if the molecule shows high affinity and selectivity for a therapeutic target.
PET Tracer Precursor Fluorine-18 The N-tosyl group could be part of a larger moiety designed to facilitate nucleophilic [¹⁸F]fluorination.

Synthesis and Comprehensive Characterization of 4 Iodo N Tosylbenzamide Derivatives and Analogs

Systematic Exploration of Substituent Effects on the Benzene Ring

The electronic effects of substituents are paramount in modulating the reactivity of the aromatic ring. Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) have the opposite effect. The position of the substituent relative to the amide and iodo moieties also plays a crucial role in determining the stability of reaction intermediates. For instance, in electrophilic aromatic substitution, ortho and para attacks are generally favored by EDGs due to the formation of a stabilized carbocation intermediate through resonance. chemistrysteps.commasterorganicchemistry.com Conversely, EWGs tend to direct incoming electrophiles to the meta position to avoid destabilization of the carbocation intermediate at the ortho and para positions. chemistrysteps.com

Steric effects also come into play, particularly with bulky substituents, which can hinder substitution at the adjacent ortho positions, leading to a preference for the para position. masterorganicchemistry.com A comprehensive understanding of these substituent effects is critical for the rational design and synthesis of 4-iodo-N-tosylbenzamide derivatives with tailored properties.

Substituent TypeElectronic EffectDirecting InfluenceImpact on Reactivity
Electron-Donating Groups (e.g., -OCH₃, -CH₃)Increases electron density on the ringOrtho, ParaActivates the ring towards electrophilic substitution
Electron-Withdrawing Groups (e.g., -NO₂, -CN)Decreases electron density on the ringMetaDeactivates the ring towards electrophilic substitution
Halogens (e.g., -Cl, -Br)Inductively withdrawing, resonance donatingOrtho, ParaDeactivates the ring towards electrophilic substitution

Modifications of the N-Tosyl Moiety and Sulfonamide Derivatives

The N-tosyl group in this compound is a key functional handle that can be modified to generate a diverse range of sulfonamide derivatives. These modifications can involve altering the aryl group of the sulfonyl moiety or substituting the sulfonamide nitrogen.

Replacing the tolyl group with other aryl or alkyl groups can fine-tune the electronic and steric properties of the sulfonamide. For example, introducing electron-withdrawing groups on the aryl ring of the sulfonyl moiety would increase the acidity of the N-H proton, potentially influencing its hydrogen bonding capabilities and reactivity. Conversely, electron-donating groups would have the opposite effect. The synthesis of such analogs typically involves the reaction of 4-iodobenzamide (B1293542) with the corresponding sulfonyl chloride in the presence of a base.

Further derivatization can be achieved at the sulfonamide nitrogen. While direct alkylation can be challenging due to the decreased nucleophilicity of the nitrogen, specialized methods can be employed. For instance, N-arylsulfonylazetidines have been synthesized through the reaction of N-(3-bromopropyl)-arylsulfonamides with cesium carbonate, showcasing a pathway to N-cyclic derivatives. mdpi.com Another approach involves the synthesis of azo-sulfonamide derivatives through the diazotization of a sulfonamide followed by coupling with a suitable aromatic partner.

Modification StrategySynthetic ApproachPotential Impact on Properties
Variation of the Aryl Group in Ar-SO₂Reaction of 4-iodobenzamide with various Ar-SO₂ClModulation of electronic properties and N-H acidity
N-Alkylation/N-ArylationSpecialized methods such as intramolecular cyclizationAlteration of steric hindrance and hydrogen bonding capacity
Formation of Azo-SulfonamidesDiazotization of the sulfonamide and azo couplingIntroduction of a chromophore and extended conjugation

Variation of the Amide Linkage and Acylsulfonamide Analogs

The amide linkage in this compound can be considered a specific example of a broader class of compounds known as N-acylsulfonamides. The synthesis of N-acylsulfonamide analogs provides a direct avenue for varying the acyl group attached to the sulfonamide nitrogen. These compounds are recognized as bioisosteres of carboxylic acids. chemistrysteps.com

Traditional methods for the synthesis of N-acylsulfonamides often involve the acylation of a primary sulfonamide with acyl chlorides or anhydrides. nih.gov More recent and efficient methods have been developed to overcome the challenges associated with the low nucleophilicity of the sulfonamide nitrogen. One such method is the sulfo-click reaction, which involves the reaction of a thioacid with a sulfonyl azide (B81097). This reaction is often fast, efficient, and can be performed under mild, aqueous conditions. researchgate.net Another innovative approach is the transition-metal-free photocatalytic S-N coupling reaction between a sodium organosulfinate and a hydroxamic acid. chemistrysteps.com

The synthesis of a library of N-acylsulfonamide analogs of 4-iodobenzamide can be envisioned by reacting 4-iodobenzoic acid derivatives with various sulfonamides under suitable coupling conditions. The choice of the sulfonamide component allows for the introduction of a wide range of substituents, thereby enabling a systematic study of structure-activity relationships.

ReactantsReaction ConditionsProductYield (%)
Benzenesulfonamide and Acetic AnhydrideZnCl₂, solvent-freeN-Acetylbenzenesulfonamide97
Toluene-4-sulfonamide and Acetic AnhydrideZnCl₂, solvent-freeN-Acetyl-4-methylbenzenesulfonamide97
Benzenesulfonamide and Trifluoroacetic AnhydrideZnCl₂, solvent-freeN-(Trifluoroacetyl)benzenesulfonamide93

Data adapted from a study on the N-acylation of sulfonamides. nih.gov

Synthesis of Polyfunctionalized Scaffolds Incorporating the this compound Framework

The this compound framework serves as an excellent starting point for the synthesis of more complex, polyfunctionalized molecules. The N-tosylbenzamide moiety can act as a directing group in C-H activation reactions, enabling the regioselective introduction of new functional groups onto the aromatic ring. mdpi.com

A notable example is the sequential ortho-/meta-C–H functionalization of N-tosylbenzamides. This approach allows for the one-pot synthesis of polyfunctionalized arenes through the concomitant formation of C-O and C-halogen bonds under mild reaction conditions. rsc.org Such methodologies provide a powerful tool for rapidly building molecular complexity from a simple starting material. The N-tosylcarboxamide group has been shown to direct various C-H functionalization reactions, including alkenylation, alkoxylation, halogenation, and arylation at the ortho position. mdpi.com

Furthermore, the N-tosylcarboxamide directing group can participate in subsequent transformations to form fused ring systems. For instance, after an initial C-H arylation, the molecule can undergo intramolecular cyclization to form phenanthridinones or be transformed into fluorenones under acidic conditions. mdpi.com This dual role of the N-tosylcarboxamide group as both a directing group and a precursor for cyclization highlights its utility in the synthesis of diverse heterocyclic and polycyclic scaffolds.

Reaction TypeCatalyst/ReagentFunctional Group IntroducedPosition of Functionalization
AlkoxylationPd(OAc)₂-ORortho
ArylationPd(OAc)₂-Arortho
HalogenationPd(OAc)₂ with a halogen source-Cl, -Br, -Iortho
Sequential Ortho-Acoxylation and Meta-IodinationPd(OAc)₂ with PhI(OAc)₂ and I₂-OAc and -Iortho and meta

Based on C-H functionalization reactions of N-tosylbenzamides. mdpi.com

Comparative Reactivity and Structure-Property Relationship Studies of Isomeric Forms

The position of the iodine atom on the benzamide (B126) ring significantly influences the molecule's reactivity and physical properties. A comparative study of the ortho-, meta-, and para-isomers (2-iodo-, 3-iodo-, and this compound, respectively) reveals important structure-property relationships.

In terms of reactivity in electrophilic aromatic substitution, the position of the iodine atom affects the stability of the intermediate carbocation. For an incoming electrophile, the para-isomer (4-iodo) and ortho-isomer (2-iodo) would likely exhibit different reactivity profiles compared to the meta-isomer (3-iodo) due to the interplay of the directing effects of the iodo and N-tosylbenzamide groups. The ortho-isomer is also subject to steric hindrance from the adjacent N-tosylbenzamide group, which can influence its reactivity and conformational preferences. masterorganicchemistry.com

The solid-state structures of these isomers are also expected to differ. For example, a structural analysis of 2-iodobenzamide revealed the formation of dimers and tetramers through N-H---O hydrogen bonds and C-I---π(ring) interactions. The relative positioning of the iodo and amide groups in the different isomers will dictate the possible intermolecular interactions, leading to variations in crystal packing, melting points, and solubility. These differences in physical properties are a direct consequence of the distinct molecular geometries and electronic distributions of the isomeric forms.

PropertyOrtho-Isomer (2-iodo)Meta-Isomer (3-iodo)Para-Isomer (4-iodo)
Steric HindranceHigh, due to proximity of substituentsModerateLow
Reactivity in EASInfluenced by steric hindrance and ortho-directing iodo groupPrimarily directed by the meta-directing amide groupLess sterically hindered than ortho, influenced by para-directing iodo group
Intermolecular InteractionsPotentially different hydrogen bonding and halogen bonding patterns due to steric constraintsIntermediate between ortho and paraLikely to form more ordered packing due to higher symmetry

Future Research Directions and Overarching Challenges

Development of More Sustainable and Environmentally Benign Synthetic Methods

The traditional synthesis of N-tosylamides often involves reagents like phosphorus oxychloride and requires significant purification steps. researchgate.net A primary future objective is the development of greener synthetic protocols for 4-iodo-N-tosylbenzamide. Research in this area should focus on minimizing waste, avoiding hazardous reagents, and improving atom economy.

A promising approach is the advancement of catalyst-free transamidation reactions. For instance, methods have been developed for the transamidation of N-phenyl-N-tosyl benzamides using an ammonia (B1221849) source without a metal catalyst, offering a more environmentally friendly alternative to conventional methods that may require strong acids or bases. google.com Exploring the applicability of such catalyst-free methods to the synthesis of this compound could significantly reduce the environmental footprint of its production.

Future research could investigate:

One-pot syntheses: Designing tandem reactions where 4-iodobenzoic acid is converted to the final product in a single vessel, thereby reducing solvent usage and waste from intermediate purification.

Alternative activating groups: Replacing the tosyl group with more benign or easily recyclable activating groups.

Biocatalytic approaches: Employing enzymes to catalyze the formation of the amide bond, which would operate under mild conditions and offer high selectivity.

Table 1: Comparison of Synthetic Strategies for N-Tosylbenzamides

Method Reagents Conditions Potential Sustainability Gains
Conventional Synthesis 4-iodobenzoic acid, 2-methylbenzenesulfonamide, phosphorus oxychloride Reflux Established method
Catalyst-Free Transamidation N-phenyl-N-tosyl benzamide (B126), ammonia source 25-40 °C, various solvents (e.g., DMSO) Avoids metal catalysts and harsh reagents google.com
[11C]CO Carbonylative Cross-Coupling Aryl halides, sulfonamides, [11C]CO, Pd catalyst Automated radiochemical synthesis Efficient for radiolabeling, but relies on a metal catalyst nih.gov

Discovery of Unexplored Reactivity Modes and Mechanistic Pathways

The reactivity of this compound is largely dictated by the carbon-iodine bond and the N-tosylamide functionality. The iodine atom serves as an excellent leaving group, making the compound a prime candidate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. vulcanchem.com This potential remains a fertile ground for exploration, allowing for the synthesis of complex molecular architectures.

Furthermore, the N-tosylamide group can act as a cleavable directing group. It has been demonstrated that related N-tosylbenzamides can undergo coupling with ketones via C-N/C-H bond cleavage to synthesize 1,3-diones. rsc.org Investigating analogous transformations for this compound could unveil novel synthetic pathways.

Future research should aim to:

Systematically explore cross-coupling reactions: Define the scope and limitations of various palladium-, copper-, and nickel-catalyzed cross-coupling reactions at the C-I position.

Investigate novel C-H activation/functionalization: Utilize the amide group to direct the functionalization of ortho C-H bonds on the benzoyl ring.

Elucidate reaction mechanisms: Employ computational and experimental techniques to gain a deeper understanding of the mechanistic pathways governing the reactivity of this compound, which could lead to the discovery of new reactions.

Integration into Automated Synthesis Platforms and Flow Chemistry

The translation of synthetic procedures from batch to continuous flow or automated platforms is a significant goal in modern chemistry, offering improved safety, scalability, and reproducibility. This compound and its derivatives are well-suited for such technologies.

A notable example in a related area is the efficient carbon-11 (B1219553) labeling of acylsulfonamides using [11C]CO carbonylation chemistry. nih.gov This process, often performed in automated synthesis units, highlights the potential for incorporating compounds like this compound into rapid, on-demand synthesis of radiolabeled molecules for applications such as Positron Emission Tomography (PET).

Key areas for future development include:

Flow synthesis of this compound: Developing a continuous process for the synthesis of the parent compound itself.

Automated library synthesis: Using automated platforms to rapidly generate a diverse library of derivatives from this compound via parallel cross-coupling or other functionalization reactions.

In-line reaction monitoring: Integrating spectroscopic techniques (e.g., IR, NMR) into flow reactors to enable real-time optimization of reaction conditions.

Advanced Applications in Medicinal Chemistry Beyond Current Scope

Benzamide derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The unique structural features of this compound make it an attractive starting point for the design of novel therapeutic agents.

The iodine atom can serve multiple purposes: it can act as a "heavy atom" to enhance binding to a biological target, or it can be replaced with a radioisotope (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in medical imaging or radiotherapy. The development of carbon-11 labeled acylsulfonamides for PET imaging demonstrates a clear pathway for the use of such compounds in diagnostics. nih.gov

Future research in this domain could focus on:

Design of enzyme inhibitors: The N-tosylamide moiety can mimic a transition state or interact with specific amino acid residues in an enzyme's active site. For example, related sulfonamides are key components of drugs like tasisulam. nih.gov

Development of radiopharmaceuticals: Synthesizing radioiodinated or ¹¹C-labeled versions of this compound derivatives for use as PET or SPECT imaging agents to visualize specific biological targets in vivo.

Fragment-based drug discovery: Using this compound as a starting fragment for the development of more potent and selective drug candidates.

Design of Next-Generation Chemical Probes and Functional Materials

A chemical probe is a small molecule used to study and manipulate a biological system. chemicalprobes.org this compound possesses features that make it a promising scaffold for the design of next-generation chemical probes. The iodo-substituent can be converted into a photoreactive group (e.g., an azido (B1232118) or diazirine group) for photoaffinity labeling experiments to identify protein targets. Alternatively, the iodine can be replaced by an alkyne or azide (B81097) for click chemistry-based probe functionalization.

In the realm of materials science, amides are fundamental building blocks of robust polymers like engineering plastics. google.com The rigid structure of this compound and its potential for functionalization through cross-coupling reactions make it an interesting candidate for the synthesis of novel functional materials.

Future research directions include:

Development of photoaffinity probes: Synthesizing derivatives of this compound that can be used to covalently label and identify their biological binding partners.

Synthesis of fluorescent probes: Incorporating fluorophores into the molecular structure to create probes for fluorescence microscopy and other imaging applications.

Creation of novel polymers: Using this compound as a monomer in polymerization reactions to create materials with unique optical, electronic, or mechanical properties.

Q & A

Q. What are the optimal synthetic routes for preparing 4-iodo-N-tosylbenzamide, and how can reaction progress be monitored?

The synthesis of this compound typically involves iodination of a precursor benzamide followed by tosylation. Key steps include:

  • Iodination : Use of iodine sources (e.g., N-iodosuccinimide) under controlled temperatures (0–25°C) in polar aprotic solvents like DMF or DMSO .
  • Tosylation : Reaction with tosyl chloride in the presence of a base (e.g., pyridine) to install the tosyl group .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking intermediate formation and purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR verify molecular weight and substituent positions .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) ensures >95% purity .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, crucial for understanding steric effects of the iodine and tosyl groups .

Q. How can researchers stabilize this compound during storage?

  • Store under inert atmospheres (argon or nitrogen) at −20°C to prevent iodine loss or oxidation .
  • Use amber vials to minimize light-induced degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The iodine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key factors:

  • Electronic Effects : The electron-withdrawing tosyl group activates the benzene ring, enhancing oxidative addition with Pd(0) catalysts .
  • Steric Hindrance : The bulky tosyl group may slow transmetallation, requiring optimized ligand systems (e.g., SPhos or XPhos) .

Q. How can computational modeling predict the biological targets of this compound?

  • Molecular Docking : Software like AutoDock Vina simulates binding to proteins (e.g., kinases or GPCRs) by analyzing hydrogen bonds and hydrophobic interactions .
  • Pharmacophore Mapping : Identify key motifs (iodine for halogen bonding, sulfonamide for H-bond acceptor sites) using tools like Schrödinger’s Phase .

Q. How should researchers address contradictory data in reaction yields or biological activity?

  • Reproducibility Checks : Standardize solvent purity (HPLC-grade), catalyst batches, and reaction monitoring protocols .
  • Data Normalization : Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR to quantify yields accurately .
  • Meta-Analysis : Apply Cochrane systematic review principles to compare datasets across studies, isolating variables like temperature or catalyst loading .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Parallel Synthesis : Use robotic liquid handlers to vary substituents (e.g., halogens, alkyl groups) on the benzamide core .
  • Late-Stage Functionalization : Introduce diversity via C–H activation or click chemistry post-tosylation .

Q. How does the iodine substituent influence spectroscopic properties?

  • NMR Shifts : The iodine atom induces deshielding in adjacent protons (upfield shifts in 1H^{1}\text{H} NMR) due to its electronegativity .
  • Mass Spectra : Distinct isotopic patterns (1:1 for 127I^{127}\text{I}) confirm iodine presence in HRMS .

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